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Compound of Interest
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Cat. No.: B049455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the molecular properties of 2-Anilinoethanol (also known as

N-phenylethanolamine). While a dedicated, peer-reviewed computational study for this specific

molecule is not readily available in current literature, this document outlines the established

theoretical methodologies and presents available experimental data for comparison. The guide

serves as a framework for researchers looking to perform their own computational analysis or

to interpret experimental findings with theoretical support.

Introduction to 2-Anilinoethanol
2-Anilinoethanol is an organic compound featuring both a secondary amine and a primary

alcohol functional group.[1] Its structure, consisting of an aniline moiety linked to an ethanol

backbone, makes it a versatile intermediate in the synthesis of pharmaceuticals and dyes.[1][2]

Understanding its three-dimensional structure, electronic properties, and spectroscopic

signatures is crucial for its application in drug design and materials science. Quantum chemical

calculations offer a powerful, non-experimental approach to investigate these properties at the

atomic level.

Computational Methodology: A Practical Protocol
Density Functional Theory (DFT) is the most common and effective method for quantum

chemical calculations of medium-sized organic molecules like 2-Anilinoethanol, offering a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b049455?utm_src=pdf-interest
https://www.benchchem.com/product/b049455?utm_src=pdf-body
https://www.benchchem.com/product/b049455?utm_src=pdf-body
https://www.benchchem.com/product/b049455?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/2-anilinoethanol-dic2679.html
https://wap.guidechem.com/encyclopedia/2-anilinoethanol-dic2679.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1436271.htm
https://www.benchchem.com/product/b049455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


good balance between accuracy and computational cost. A typical and robust protocol for such

a study is detailed below.

Geometry Optimization
The first step in any quantum chemical analysis is to find the most stable 3D conformation of

the molecule. This is achieved through geometry optimization, where the total energy of the

molecule is minimized with respect to the positions of its atoms.

Protocol:

Software: Gaussian 09 or 16, ORCA, or similar quantum chemistry software packages.

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-

Parr) hybrid functional is a widely used and reliable choice.[3][4]

Basis Set: The 6-311++G(d,p) basis set is recommended. This set is extensive and includes

diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions

(d,p) to account for the non-spherical nature of electron density in bonds.[3][5]

Solvation Model: To simulate a solution environment (e.g., in ethanol or water), a continuum

solvation model like the Polarizable Continuum Model (PCM) should be employed.

Output: The calculation yields the optimized Cartesian coordinates of each atom, from which

bond lengths, bond angles, and dihedral angles can be determined.

A logical workflow for this process is illustrated below.
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Computational workflow for geometry optimization.

Vibrational Frequency Analysis
Calculating the vibrational frequencies serves two purposes: it confirms that the optimized

geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and it

allows for the prediction of the molecule's infrared (IR) and Raman spectra.[3]

Protocol:

Input: Use the optimized geometry from the previous step.

Method: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-

311++G(d,p)).

Scaling: Calculated harmonic frequencies are often systematically higher than experimental

values. It is standard practice to scale them by an empirical factor (typically ~0.96 for B3LYP)
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to improve agreement with experimental data.[3]

Output: A list of vibrational modes and their corresponding frequencies (in cm⁻¹) and IR

intensities.

Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are the frontier molecular orbitals. Their energies and spatial distribution are key to

understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of

chemical stability and reactivity.[6]

Protocol:

Input: Use the optimized geometry.

Method: The HOMO and LUMO energies are standard outputs of the DFT calculation.

Analysis:

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): A large gap implies high stability and low

reactivity, while a small gap suggests the molecule is more reactive.[6]

Global reactivity descriptors can be calculated from these energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)
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Relationship between HOMO, LUMO, and the energy gap.

Spectroscopic Predictions
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the

isotropic magnetic shielding tensors for each nucleus. These can then be converted to

chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

Protocol:

Input: The optimized molecular geometry.

Method: GIAO-DFT at a level like B3LYP/6-311++G(d,p).

Calculation: Calculate the absolute shielding values (σ) for ¹H and ¹³C.

Conversion: δcalc = σTMS - σsample, where σTMS is the calculated shielding of TMS at the

same level of theory.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting

electronic absorption spectra (UV-Vis).[7]
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Protocol:

Input: The optimized ground-state geometry.

Method: TD-DFT, often using a functional like CAM-B3LYP which is known to perform well

for charge-transfer excitations, with a suitable basis set (e.g., 6-311++G(d,p)).[8]

Solvent: Include the PCM to model solvent effects, as UV-Vis spectra are highly solvent-

dependent.

Output: The calculation provides the excitation energies (which correspond to absorption

wavelengths, λmax) and the oscillator strengths (which are related to the intensity of the

absorption).

Data Presentation: Experimental and Comparative
Data
As no dedicated computational study for 2-Anilinoethanol was found, this section presents

available experimental data. These values serve as a benchmark for future theoretical

calculations.

Molecular Structure
The fundamental structure of 2-Anilinoethanol is well-established.[9] A table of expected bond

lengths and angles for key structural features, based on typical values for similar aniline and

ethanol derivatives, would be generated from a DFT optimization.

Vibrational Spectroscopy (FT-IR)
Experimental FT-IR data for 2-Anilinoethanol is available.[10] The main vibrational modes are

assigned below. A computational frequency analysis would provide theoretical values for

comparison.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Description

O-H Stretch 3400 - 3300
Strong, broad band from the

alcohol group

N-H Stretch 3400 - 3350
Medium intensity band from

the secondary amine

Aromatic C-H Stretch 3100 - 3000
Multiple weak to medium

bands

Aliphatic C-H Stretch 3000 - 2850 Medium to strong bands

C=C Aromatic Stretch 1600 - 1450
Multiple bands of varying

intensity

C-N Stretch 1350 - 1250 Medium intensity band

C-O Stretch 1260 - 1000 Strong intensity band

NMR Spectroscopy
Experimental ¹H and ¹³C NMR data for 2-Anilinoethanol in CDCl₃ are available.[10][11]

Table 1: Experimental ¹H NMR Data for 2-Anilinoethanol in CDCl₃

Proton
Chemical Shift (δ,

ppm)
Multiplicity Integration

Aromatic (ortho,
meta, para)

6.6 - 7.2 Multiplet 5H

-NH- Variable Broad Singlet 1H

-CH₂-N- ~3.3 Triplet 2H

-CH₂-O- ~3.8 Triplet 2H

| -OH | Variable | Broad Singlet | 1H |
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Table 2: Experimental ¹³C NMR Data for 2-Anilinoethanol in CDCl₃

Carbon Chemical Shift (δ, ppm)

C (ipso) ~148

C (para) ~129

C (ortho) ~117

C (meta) ~113

C (-CH₂-O-) ~61

| C (-CH₂-N-) | ~46 |

Electronic Properties (UV-Vis and HOMO-LUMO)
The experimental UV-Visible spectrum of 2-Anilinoethanol shows absorption maxima that can

be compared with TD-DFT calculations.[12] While specific calculated HOMO-LUMO values are

unavailable for 2-Anilinoethanol, studies on similar aniline derivatives can provide an

estimate. For instance, the HOMO-LUMO gap for aniline is significant, and substitution is

known to modulate this gap.[13]

Table 3: Electronic Properties of 2-Anilinoethanol

Parameter
Experimental/Estimated

Value
Source/Method

UV-Vis λmax ~245 nm, ~290 nm Experimental (NIST)[12]

HOMO Energy Estimated: -5.0 to -5.5 eV Based on similar anilines

LUMO Energy Estimated: -0.5 to 0.0 eV Based on similar anilines

| HOMO-LUMO Gap (ΔE) | Estimated: 4.5 to 5.5 eV | Calculated from estimated HOMO/LUMO

|

Experimental Protocols
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Synthesis of 2-Anilinoethanol
A common laboratory synthesis involves the reaction of aniline with 2-chloroethanol or ethylene

oxide.[1][14] A procedure adapted from the literature is as follows:

Protocol: Synthesis from Aniline and 2-Chloroethanol

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline

(1.0 equivalent) and 2-chloroethanol (1.1 equivalents).

Addition of Base: Add a slight excess of a base such as sodium carbonate (Na₂CO₃) or

potassium carbonate (K₂CO₃) to act as a scavenger for the HCl byproduct.

Solvent: The reaction can often be run neat or with a high-boiling point solvent like N,N-

dimethylformamide (DMF).

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract the product into an organic solvent such as ethyl acetate or

dichloromethane.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure. The crude product can be purified by vacuum

distillation or column chromatography on silica gel.[15]

Spectroscopic Characterization
Protocol: FT-IR Spectroscopy

Sample Preparation: A small drop of neat liquid 2-Anilinoethanol is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded.

Subsequently, the sample spectrum is recorded, typically by co-adding 16 or 32 scans over a

range of 4000-400 cm⁻¹.
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Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final absorbance or transmittance spectrum.

Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of purified 2-Anilinoethanol in ~0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. Standard acquisition parameters for each nucleus are used.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform, followed by phasing and baseline correction to obtain the final spectrum.

Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Conclusion
Quantum chemical calculations provide an invaluable theoretical lens through which to view the

structural and electronic properties of 2-Anilinoethanol. This guide has outlined the standard

computational protocols using DFT and TD-DFT that would be necessary to generate a

complete theoretical profile of the molecule. The provided experimental data for its synthesis

and spectroscopic characterization serve as essential benchmarks for validating these future

computational results. A thorough computational study following these methodologies would

yield precise data on bond lengths, vibrational modes, frontier orbital energies, and

spectroscopic parameters, thereby providing deep insights for its application in medicinal

chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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